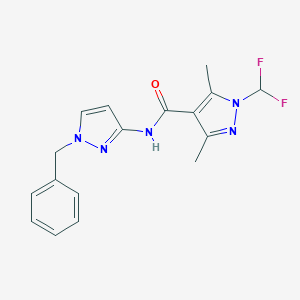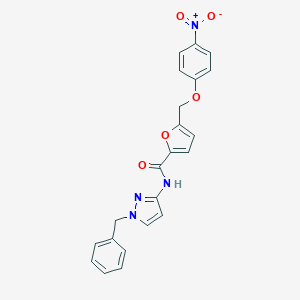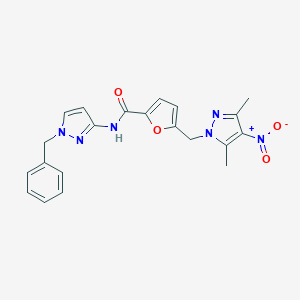![molecular formula C16H16ClN5O3 B279866 N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific applications due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide involves the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and proliferation. By inhibiting these enzymes, this compound can prevent the growth and proliferation of cancer cells and other abnormal cells in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In cancer cells, this compound can induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and proliferation of cancer cells. In the brain, this compound can modulate the activity of certain neurotransmitters, which can affect mood, behavior, and other physiological functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments include its unique properties and mechanism of action, which can provide valuable insights into various biological processes. However, the limitations of using this compound in lab experiments include the specialized equipment and expertise required for its synthesis and handling, as well as the potential for toxicity and other adverse effects.
Direcciones Futuras
There are several future directions for the research and development of N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide. These include:
1. Further studies on the mechanism of action of this compound in different biological systems.
2. Development of novel derivatives and analogs of this compound with improved properties and efficacy.
3. Investigation of the potential therapeutic applications of this compound in various diseases and conditions.
4. Development of new methods for the synthesis and handling of this compound, to improve its accessibility and safety for lab experiments.
Métodos De Síntesis
The synthesis of N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 5-chloroindole-2-carboxylic acid with 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid in the presence of a catalyst and other reagents.
Aplicaciones Científicas De Investigación
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown potential as a therapeutic agent due to its ability to inhibit the growth and proliferation of cancer cells. In neuroscience, this compound has been used to study the role of certain neurotransmitters in the brain. In drug discovery, this compound has been used as a lead compound in the development of new drugs.
Propiedades
Fórmula molecular |
C16H16ClN5O3 |
|---|---|
Peso molecular |
361.78 g/mol |
Nombre IUPAC |
N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C16H16ClN5O3/c1-9-16(22(24)25)10(2)21(20-9)8-15(23)18-7-13-6-11-5-12(17)3-4-14(11)19-13/h3-6,19H,7-8H2,1-2H3,(H,18,23) |
Clave InChI |
RXIWAMMDFJTJEX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl)C)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=NN1CC(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B279790.png)


![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)

![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
![6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279805.png)
![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)
